molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Cat. No. B145961
Key on ui cas rn: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Patent
US06211329B1

Procedure details

435 g of benzaldehyde and 550 g 2,2-bis(hydroxymethyl)propanoic acid were allowed to react in the presence of a small amount of p-toluenesulphonic acid. The reaction was under stirring carried out at room temperature followed by heating to 40° C. under a low pressure (15 mm Hg). Yielded product was then dissolved in a mixture of 8000 ml aqueous sodium hydrogencarbonate (0.54M) and 2500 ml of diethyl ether. The aqueous phase was now washed with diethyl ether and acidified with 800 g of tartaric acid. The precipitate was collected and washed with water. Obtained product was finally recrystallized from ethanol/ethyl acetate to yield 745 g of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8000 mL
Type
solvent
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][CH2:10][C:11]([CH2:16]O)([CH3:15])[C:12]([OH:14])=[O:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(=O)([O-])O.[Na+].C(OCC)C>[CH3:15][C:11]1([C:12]([OH:14])=[O:13])[CH2:10][O:9][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:8][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
435 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
550 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
8000 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carried out at room temperature
WASH
Type
WASH
Details
The aqueous phase was now washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Obtained product was finally recrystallized from ethanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(OC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 745 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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